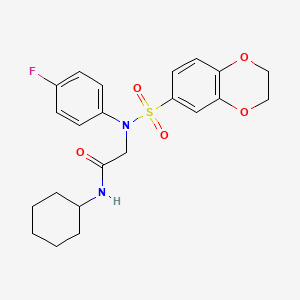

![molecular formula C17H19ClN2O5S B3443021 4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-(1-piperidinyl)benzoic acid](/img/structure/B3443021.png)

4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-(1-piperidinyl)benzoic acid

Übersicht

Beschreibung

The compound “4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-(1-piperidinyl)benzoic acid” is a synthetic organic compound . It has a molecular formula of C11H11ClN2O6S2, an average mass of 366.798 Da, and a monoisotopic mass of 365.974701 Da .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as a chloro group, a sulfonyl group, a furylmethyl group, and a piperidinyl group . These groups contribute to the compound’s unique chemical properties.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s likely that it undergoes reactions typical of compounds with similar functional groups. For instance, the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . It has 8 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 156 Å2, and it has a molar refractivity of 79.8±0.4 cm3 . It also has an ACD/LogP value of 2.09 .Wirkmechanismus

Target of Action

The primary target of this compound is the Na+/K+/2Cl- co-transporter in the ascending thick loop of Henle . This transporter plays a crucial role in the reabsorption of sodium, potassium, and chloride ions in the kidney.

Mode of Action

The compound interacts with its target by blocking the Na+/K+/2Cl- co-transporter . This inhibition prevents the reabsorption of these ions, leading to their excretion in the urine. The resulting changes include an increase in urine output and a decrease in blood volume.

Biochemical Pathways

The compound’s action affects the renal tubular function . By blocking the Na+/K+/2Cl- co-transporter, it disrupts the ion balance in the renal tubules. This disruption leads to an increase in the excretion of water, sodium, potassium, and chloride ions. The downstream effects include diuresis (increased urine production) and natriuresis (increased sodium excretion).

Pharmacokinetics

The compound’s ADME Its solubility in acetone suggests that it may be well-absorbed in the body . Its impact on bioavailability would depend on factors such as its absorption rate, metabolic stability, and elimination rate.

Result of Action

The molecular effect of the compound’s action is the inhibition of the Na+/K+/2Cl- co-transporter . This inhibition leads to increased excretion of water and electrolytes. On a cellular level, this results in changes in cell volume and ion concentrations. The overall effect is a decrease in blood volume, which can help in conditions such as hypertension and edema.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-(1-piperidinyl)benzoic acid is its selectivity for CA IX. This makes it a useful tool for studying the role of CA IX in cancer and other physiological processes. However, its low yield and limited solubility in aqueous solutions can make it difficult to work with in the laboratory.

Zukünftige Richtungen

Future research on 4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-(1-piperidinyl)benzoic acid could focus on several areas. One area of interest is the development of more efficient synthesis methods to improve the yield and solubility of the compound. Another area of research could focus on the potential use of the compound as an antimicrobial or anti-inflammatory agent. Finally, further studies could be done to investigate the potential of CA IX inhibition as a cancer therapy, including clinical trials in humans.

Wissenschaftliche Forschungsanwendungen

4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-(1-piperidinyl)benzoic acid has been extensively studied for its potential as a cancer therapy. CA IX is overexpressed in many types of cancer, including breast, lung, and colon cancer, and is associated with poor prognosis. Inhibition of CA IX has been shown to reduce tumor growth and metastasis in preclinical models.

Eigenschaften

IUPAC Name |

4-chloro-5-(furan-2-ylmethylsulfamoyl)-2-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O5S/c18-14-10-15(20-6-2-1-3-7-20)13(17(21)22)9-16(14)26(23,24)19-11-12-5-4-8-25-12/h4-5,8-10,19H,1-3,6-7,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWNOFUQPAIJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2C(=O)O)S(=O)(=O)NCC3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenol](/img/structure/B3442943.png)

![dimethyl 5-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}isophthalate](/img/structure/B3442946.png)

![1'-[(4-phenyl-1-piperazinyl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B3442947.png)

![5-bromo-2-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3442948.png)

![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3442960.png)

![N-(3,4-dimethoxyphenyl)-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}urea](/img/structure/B3442964.png)

![4-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B3442972.png)

![4-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B3442978.png)

![4-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B3442990.png)

![2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B3443001.png)

![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3443010.png)

![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3443013.png)